N-(2,3-dimethylphenyl)-9-ethyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-9-ethyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 2,3-dimethylphenyl group and an ethyl group. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-9-ethyl-9H-purin-6-amine can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate under reflux conditions to form the intermediate compound, which is then cyclized to yield the desired purine derivative . The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-9-ethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or dimethylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(2,3-dimethylphenyl)-9-ethyl-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of purine metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer and viral infections.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit the activity of these enzymes by binding to their active sites, thereby disrupting the normal metabolic processes. This inhibition can lead to various biological effects, including antiproliferative and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide: Another compound with a similar 2,3-dimethylphenyl group.
N-(2,3-dimethylphenyl)-β-alanine: A related compound with a β-alanine moiety.
Uniqueness
N-(2,3-dimethylphenyl)-9-ethyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to interact with enzymes involved in purine metabolism sets it apart from other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C15H17N5 |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-9-ethylpurin-6-amine |
InChI |
InChI=1S/C15H17N5/c1-4-20-9-18-13-14(16-8-17-15(13)20)19-12-7-5-6-10(2)11(12)3/h5-9H,4H2,1-3H3,(H,16,17,19) |
InChI Key |
XNXWIPRVMPCNGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC=CC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.